Cas no 869942-00-7 (2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride)

2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-N-(4-methylbenzyl)propan-1-amine
- 2-methyl-N-(4-methylbenzyl)-1-propanamine(SALTDATA: HCl)
- 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
- 869942-00-7
- AN-465/42245474
- SB76751
- EN300-32546
- DTXSID70405886
- CHEMBRDG-BB 9070565
- 2-METHYL-N-(4-METHYLBENZYL)-1-PROPANAMINE
- AKOS000242576
- SCHEMBL12659603
- N-isobutyl-N-(4-methylbenzyl)amine
- MFCD04594473
- [(4-methylphenyl)methyl](2-methylpropyl)amine
- STK280300
- 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride
-
- MDL: MFCD04594473
- インチ: InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3
- InChIKey: DOWFOZSZFFZDTE-UHFFFAOYSA-N
- SMILES: CC(C)CNCC1=CC=C(C)C=C1
計算された属性
- 精确分子量: 177.15200
- 同位素质量: 177.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 3
じっけんとくせい
- 密度みつど: 0.898
- Boiling Point: 248.1°C at 760 mmHg
- フラッシュポイント: 97.8°C
- Refractive Index: 1.5
- PSA: 12.03000
- LogP: 3.13150
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32546-0.25g |
[(4-methylphenyl)methyl](2-methylpropyl)amine |
869942-00-7 | 95.0% | 0.25g |
$249.0 | 2025-03-18 | |
Enamine | EN300-32546-1.0g |
[(4-methylphenyl)methyl](2-methylpropyl)amine |
869942-00-7 | 95.0% | 1.0g |
$271.0 | 2025-03-18 | |
Enamine | EN300-32546-10g |
[(4-methylphenyl)methyl](2-methylpropyl)amine |
869942-00-7 | 10g |
$1163.0 | 2023-09-04 | ||
TRC | M358075-100mg |
2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride |
869942-00-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-32546-10.0g |
[(4-methylphenyl)methyl](2-methylpropyl)amine |
869942-00-7 | 95.0% | 10.0g |
$1163.0 | 2025-03-18 | |
A2B Chem LLC | AD91151-25g |
2-METHYL-N-(4-METHYLBENZYL)-1-PROPANAMINE |
869942-00-7 | 95+% | 25g |
$2248.00 | 2024-04-19 | |
A2B Chem LLC | AD91151-10g |
2-METHYL-N-(4-METHYLBENZYL)-1-PROPANAMINE |
869942-00-7 | 95+% | 10g |
$1573.00 | 2024-04-19 | |
A2B Chem LLC | AD91151-5g |
2-METHYL-N-(4-METHYLBENZYL)-1-PROPANAMINE |
869942-00-7 | 95+% | 5g |
$1235.00 | 2024-04-19 | |
A2B Chem LLC | AD91151-100g |
2-METHYL-N-(4-METHYLBENZYL)-1-PROPANAMINE |
869942-00-7 | 95+% | 100g |
$4374.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196336-500mg |
[(4-Methylphenyl)methyl](2-methylpropyl)amine |
869942-00-7 | 98% | 500mg |
¥18867.00 | 2024-04-27 |
2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochlorideに関する追加情報
Introduction to 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride (CAS No. 869942-00-7) in Modern Chemical and Pharmaceutical Research
2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride, identified by its CAS number 869942-00-7, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its hydrochloride salt form, has garnered attention due to its structural uniqueness and potential applications in various biochemical pathways. The molecular structure of this amine derivative incorporates both methyl and benzyl substituents, which contribute to its distinct chemical properties and reactivity. Such structural features make it a valuable candidate for further investigation in drug discovery and molecular pharmacology.
The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical applications. This solubility profile is critical for drug delivery systems, where bioavailability and stability are paramount. The presence of the methyl group at the 2-position and the 4-methylbenzyl moiety at the nitrogen atom introduces steric and electronic effects that can influence binding interactions with biological targets. These interactions are pivotal in determining the compound's efficacy as a potential therapeutic agent.
In recent years, there has been a growing interest in amine derivatives as pharmacophores due to their ability to modulate enzymatic and receptor activities. The 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride structure aligns well with this trend, as it combines aromatic stability with alkyl groups that can enhance lipophilicity. Such characteristics are often sought after in the development of small-molecule drugs that require optimal balance between metabolic stability and target affinity.
Current research in medicinal chemistry has highlighted the importance of optimizing molecular frameworks to improve drug-like properties. The CAS No. 869942-00-7 identifier ensures precise identification and tracking of this compound throughout its lifecycle, from synthesis to application. Studies have begun to explore its potential role in inhibiting specific enzymes or interacting with receptors involved in neurological disorders, cancer, and inflammatory conditions. The benzyl group's aromatic ring provides a scaffold for hydrogen bonding interactions, which can be exploited to enhance binding affinity to biological targets.
The synthesis of 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular architecture. The hydrochloride salt formation is typically achieved through quaternization followed by acidification, ensuring the compound's stability and crystallinity for further use.
Evaluation of this compound's pharmacological profile has revealed promising results in preclinical studies. Its interaction with biological targets suggests potential therapeutic benefits, particularly in conditions where modulating neurotransmitter release or enzyme activity is beneficial. For instance, analogs with similar structural motifs have shown efficacy in models of pain management and neuroprotection. The methyl substituents may play a role in reducing metabolic clearance, thereby prolonging the compound's bioavailability.
The regulatory landscape for novel chemical entities like 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride (CAS No. 869942-00-7) emphasizes rigorous safety and efficacy testing before clinical translation. Collaborative efforts between synthetic chemists, pharmacologists, and clinicians are essential to translate laboratory findings into viable therapeutic options. The compound's unique structural features make it an attractive candidate for structure-activity relationship (SAR) studies, which aim to refine its pharmacological profile through iterative modifications.
Future directions in research may involve exploring the compound's role as a precursor for more complex derivatives or investigating its potential in combination therapies. The versatility of amine-based compounds allows for diverse functionalization strategies, opening avenues for tailored drug design. As computational chemistry advances, virtual screening techniques can accelerate the identification of novel analogs with enhanced properties based on the core structure of 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride.
In conclusion, 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and promising biological activity. Its CAS number 869942-00-7 ensures unambiguous identification within scientific literature and databases. Ongoing research continues to uncover its potential applications, reinforcing its importance as a compound worthy of further investigation in both academic and industrial settings.
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